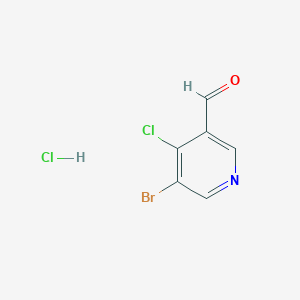

4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

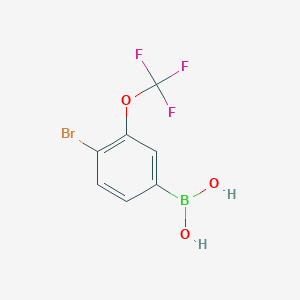

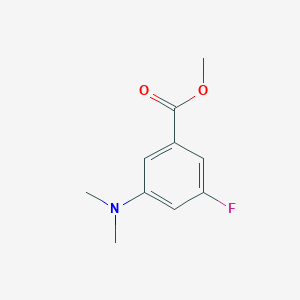

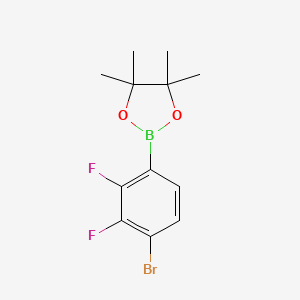

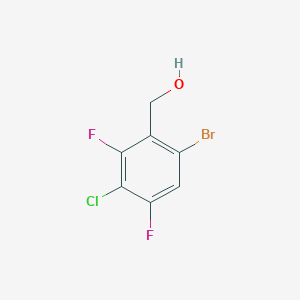

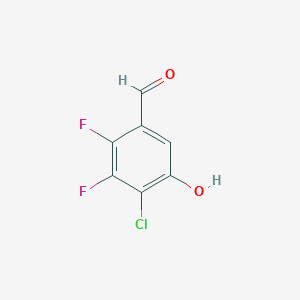

4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O2 . It has an average mass of 192.547 Da and a monoisotopic mass of 191.978958 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with chlorine, fluorine, and hydroxyl groups . The exact positions of these substituents can be inferred from the name of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are often used in the preparation of other complex organic molecules .Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.55 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde has been widely studied for its potential applications in scientific research. It has been used in the synthesis of novel fluoroalkylated drugs and other organic compounds, as well as in the development of new catalysts and catalytic processes. Additionally, it has been used as a reagent in the synthesis of fluorinated polymers, which have potential applications in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde is not fully understood. However, it is believed to involve the formation of a chloro-difluorobenzyl radical, which then undergoes a series of electron transfer and radical-radical coupling reactions to form the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is known to be toxic to aquatic organisms and has been shown to have mutagenic and carcinogenic potential.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible reagent, and its reactivity can be easily controlled. Additionally, it has a low melting point, making it ideal for use in reactions that require low temperatures. However, it is highly toxic and volatile, and must be handled with extreme caution.

Future Directions

There are numerous potential future directions for 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde. These include the development of more efficient and cost-effective synthesis methods, the use of the compound in the production of novel drugs and other organic compounds, and the exploration of its potential applications in the biotechnology and pharmaceutical industries. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound and to investigate its potential toxicity.

Synthesis Methods

4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde can be synthesized by various methods, including the reaction of this compound-difluorobenzene and hydrogen peroxide in the presence of a base catalyst, such as potassium hydroxide or sodium hydroxide. Alternatively, it can be synthesized by the reaction of this compound-difluorobenzene and acetic anhydride in the presence of a Lewis acid, such as zinc chloride.

properties

IUPAC Name |

4-chloro-2,3-difluoro-5-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-5-4(12)1-3(2-11)6(9)7(5)10/h1-2,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSDUISJPIECCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)Cl)F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.